![molecular formula C20H21N3O2 B5184126 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile](/img/structure/B5184126.png)
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a small molecule drug that is currently being investigated for its potential therapeutic use in treating neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.
Mécanisme D'action
The mechanism of action of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is thought to involve the modulation of the glutamatergic system in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is thought to enhance the function of a specific subtype of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor, which is involved in these processes.
Biochemical and Physiological Effects
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of BDNF in the brain, which is thought to be responsible for its antidepressant effects. BDNF is a protein that promotes the survival and growth of neurons, and is involved in the formation of new synapses. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders, although the exact mechanism of this effect is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that it has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. One limitation of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, and more research is needed to elucidate the exact pathways involved.
Orientations Futures
There are several potential future directions for research on 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the glutamatergic system in the brain. Another area of focus could be on investigating its potential therapeutic use in other neuropsychiatric disorders, such as substance abuse disorders. Finally, there is potential for the development of new analogues of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile that may have improved efficacy and/or reduced side effects.
Méthodes De Synthèse
The synthesis of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves several steps, including the condensation of 2-ethoxybenzaldehyde with malononitrile, followed by the cyclization of the resulting intermediate with dimethylformamide dimethylacetal. The final step involves the reaction of the resulting compound with dimethylamine to produce 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have potential therapeutic effects in preclinical models of neuropsychiatric disorders. In animal models of depression, 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Propriétés
IUPAC Name |
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-24-17-8-6-5-7-14(17)19-15-10-9-13(23(2)3)11-18(15)25-20(22)16(19)12-21/h5-11,19H,4,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUDNAIMFWPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5397958 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.